1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile
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Overview
Description
1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-C]pyridine-6-carbonitrile can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family, differing in the position of the nitrogen atoms in the ring structure.
1H-Pyrazolo[4,3-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional fused rings
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-6-1-7-5(3-9-6)4-10-11-7/h1,3-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQIFWDVNVGPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C1NN=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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